An In-depth Technical Guide to the Physical and Chemical Properties of cis-3-Chloroacrylic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of cis-3-Chloroacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Chloroacrylic acid, with the CAS number 1609-93-4, is an organochlorine compound that belongs to the class of haloacrylic acids.[1] As a derivative of acrylic acid, it possesses a reactive carbon-carbon double bond and a carboxylic acid functional group, making it a molecule of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-3-chloroacrylic acid, along with detailed experimental protocols for its characterization and a summary of its safety and handling information.
Chemical and Physical Properties
The fundamental properties of cis-3-chloroacrylic acid are summarized in the tables below, providing a quick reference for researchers.
Table 1: Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2Z)-3-Chloroprop-2-enoic acid | [2][3] |
| Synonyms | (Z)-3-Chloroacrylic acid, cis-β-Chloroacrylic acid | [2] |
| CAS Number | 1609-93-4 | [1] |
| Molecular Formula | C₃H₃ClO₂ | [1] |
| Molecular Weight | 106.51 g/mol | [2][3] |
| Appearance | White to cream or light beige crystalline powder | [1] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 57-64 °C | [4] |
| pKa | 3.32 (at 18 °C, μ=0.1) | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of cis-3-chloroacrylic acid.
Table 3: Spectroscopic Information
| Technique | Key Features and Data | Reference(s) |
| ¹H NMR | Data available in spectral databases. | [2] |
| ¹³C NMR | Data available in spectral databases. | [2] |
| Mass Spectrometry (GC-MS) | Top peaks (m/z): 89, 106, 71. | [2] |
| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer technique). | [2] |
| UV-VIS Spectroscopy | UV-VIS spectra available. | [2] |
Reactivity and Chemical Properties
cis-3-Chloroacrylic acid's reactivity is governed by the interplay of its three key functional components: the carboxylic acid, the carbon-carbon double bond (alkene), and the vinylic chloride.
-
Acidity: As a carboxylic acid, it readily undergoes deprotonation to form the corresponding carboxylate. Its pKa of 3.32 indicates it is a moderately strong organic acid.[1]
-
Reactivity of the Double Bond: The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the double bond towards electrophilic attack. Conversely, it is activated for nucleophilic addition (Michael addition).
-
Nucleophilic Substitution: The chlorine atom is attached to an sp² hybridized carbon, which generally makes nucleophilic substitution reactions (both SN1 and SN2 pathways) less favorable compared to haloalkanes.[5] However, under certain conditions, nucleophilic substitution at the vinylic carbon can occur.
-
Polymerization: Similar to other acrylic acid derivatives, cis-3-chloroacrylic acid has the potential to undergo free-radical polymerization, although the steric hindrance and electronic effects of the cis-chloro substituent may influence the polymerization rate and polymer properties.[6][7]
-
Enzymatic Dehalogenation: In biological systems, cis-3-chloroacrylic acid is a substrate for the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD).[8] This enzyme catalyzes the hydrolytic dehalogenation of the compound to yield malonate semialdehyde.[8]
Experimental Protocols
Detailed methodologies for key experiments related to cis-3-chloroacrylic acid are provided below.
Synthesis and Purification
A common laboratory synthesis of cis-3-chloroacrylic acid involves the controlled reduction of mucochloric acid.
Experimental Protocol: Synthesis from Mucochloric Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve mucochloric acid in a suitable solvent such as aqueous ethanol.
-
Reduction: While stirring the solution at a controlled temperature (typically below 10°C using an ice bath), slowly add a solution of a reducing agent, such as sodium amalgam or a selective reducing agent like sodium borohydride, from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free acid.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude cis-3-chloroacrylic acid in a minimum amount of a suitable hot solvent. A mixed solvent system, such as water-ethanol or hexane-ethyl acetate, may be necessary to achieve optimal crystallization.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic Analysis
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified cis-3-chloroacrylic acid in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.[9]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the compound.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid cis-3-chloroacrylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
-
Background Subtraction: A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Experimental Protocol: GC-MS Analysis
-
Derivatization (if necessary): For GC-MS analysis of carboxylic acids, derivatization is often performed to increase volatility and thermal stability. A common method is silylation, for example, by reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and separated on a GC column. The oven temperature program should be optimized to achieve good separation of the components.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer.
-
Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification, and the fragmentation pattern provides structural information.
Safety and Handling
cis-3-Chloroacrylic acid is classified as a hazardous substance.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[1]
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
Visualizations
Logical Relationships of cis-3-Chloroacrylic Acid Properties
Caption: Overview of cis-3-Chloroacrylic Acid Characteristics.
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and Analysis Workflow.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. youtube.com [youtube.com]
- 3. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Chloroacrylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polyacrylic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structures of native and inactivated cis-3-chloroacrylic acid dehalogenase. Structural basis for substrate specificity and inactivation by (R)-oxirane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. drawellanalytical.com [drawellanalytical.com]
